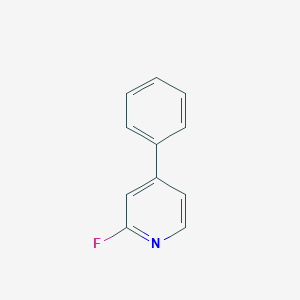

2-Fluoro-4-phénylpyridine

Vue d'ensemble

Description

Il a des effets minimaux ou négligeables sur le récepteur D2 . Ce composé est largement utilisé dans la recherche scientifique en raison de sa grande sélectivité et de sa puissance.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Fluoro-4-phenylpyridine has been explored for its potential therapeutic applications, particularly in neuropharmacology:

- Dopamine Receptor Studies: It serves as a reference compound in studies involving dopamine receptor antagonists, particularly D1 receptors. Its selectivity and potency make it valuable for investigating neurological disorders like schizophrenia and Parkinson's disease .

- Anticancer Research: Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells .

Material Science

The compound's electronic properties make it an interesting candidate for applications in materials science:

- Nonlinear Optical (NLO) Properties: Research has shown that fluorinated pyridines can exhibit significant hyperpolarizability, making them suitable for developing NLO materials. For instance, 2-fluoro-4-phenylpyridine derivatives have been evaluated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Organic Synthesis

In organic chemistry, 2-fluoro-4-phenylpyridine acts as an important building block:

- Synthesis of Complex Molecules: It is utilized in the synthesis of various biologically active compounds due to its ability to undergo further functionalization .

Case Studies

Case Study 1: Dopamine D1 Receptor Modulation

A study investigated the effects of 2-fluoro-4-phenylpyridine on D1 receptors. Results indicated that while it had minimal effects on D2 receptors, it exhibited significant binding affinity towards D1 receptors, suggesting its potential role in developing targeted therapies for dopamine-related disorders.

Case Study 2: Anticancer Activity

Another research project focused on synthesizing derivatives of 2-fluoro-4-phenylpyridine to assess their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives inhibited cell proliferation more effectively than existing chemotherapeutic agents, highlighting the compound's potential in cancer treatment strategies .

Data Tables

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Medicinal Chemistry | Dopamine receptor studies | SCH-23390 | Investigated for schizophrenia treatment |

| Anticancer agents | Various derivatives | Promising results against cancer cell lines | |

| Material Science | Nonlinear optical materials | Fluorinated derivatives | High hyperpolarizability noted |

| Organic Synthesis | Building block for complex molecules | Various intermediates | Key role in synthesizing biologically active compounds |

Mécanisme D'action

Target of Action

Fluoropyridines, a class of compounds to which 2-fluoro-4-phenylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Mode of Action

The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines can influence their interaction with targets .

Biochemical Pathways

Fluoropyridines are known to have potential applications in various biological contexts .

Pharmacokinetics

The pharmacokinetic properties of fluoropyridines can be influenced by the presence of fluorine atoms, which can affect their bioavailability .

Result of Action

Fluoropyridines are known to exhibit interesting and unusual physical, chemical, and biological properties .

Action Environment

The action, efficacy, and stability of 2-Fluoro-4-phenylpyridine can be influenced by various environmental factors . For instance, the introduction of fluorine atoms into lead structures is a common chemical modification used to improve the physical, biological, and environmental properties of new agricultural products .

Analyse Biochimique

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure of the fluoropyridine and the biomolecule it interacts with .

Cellular Effects

A related compound, 4-phenylpyridine, has been shown to suppress UVB-induced skin inflammation by targeting c-Src in vitro and in vivo

Temporal Effects in Laboratory Settings

An optimized synthesis of a related compound starting from 2-fluoro-4-methylpyridine has been reported, suggesting potential stability of fluoropyridines in laboratory settings .

Subcellular Localization

The localization of proteins and other biomolecules within a cell is crucial for understanding their functions

Méthodes De Préparation

La synthèse du SCH-23390 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. La voie de synthèse comprend généralement la formation du système cyclique de la benzazépine, suivie de réactions de chloration et d'hydroxylation. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles pour améliorer le rendement et la pureté .

Analyse Des Réactions Chimiques

SCH-23390 subit diverses réactions chimiques, notamment :

Oxydation : SCH-23390 peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels sur le cycle de la benzazépine.

Applications de la recherche scientifique

SCH-23390 a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans les études impliquant les antagonistes des récepteurs de la dopamine.

Biologie : SCH-23390 est utilisé dans la recherche pour comprendre le rôle des récepteurs D1 de la dopamine dans divers processus biologiques.

Médecine : Il a été étudié pour ses effets thérapeutiques potentiels dans des affections comme la schizophrénie et la maladie de Parkinson.

Industrie : SCH-23390 est utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de la dopamine

Mécanisme d'action

SCH-23390 exerce ses effets en se liant sélectivement aux récepteurs D1 de la dopamine, bloquant ainsi l'action de la dopamine. Cette inhibition affecte diverses voies de signalisation impliquées dans le contrôle moteur, la cognition et la récompense. Le composé a également une certaine affinité pour les récepteurs de la sérotonine, en particulier le récepteur 5-HT2C .

Comparaison Avec Des Composés Similaires

SCH-23390 est unique en raison de sa grande sélectivité pour les récepteurs D1 de la dopamine. Des composés similaires comprennent :

Raclopride : Un antagoniste sélectif du récepteur D2 de la dopamine.

Halopéridol : Un antagoniste non sélectif des récepteurs de la dopamine utilisé dans le traitement de la schizophrénie.

SKF-38393 : Un agoniste sélectif du récepteur D1 de la dopamine. Par rapport à ces composés, la sélectivité de SCH-23390 pour les récepteurs D1 le rend particulièrement précieux dans la recherche axée sur ce sous-type de récepteur spécifique

Activité Biologique

2-Fluoro-4-phenylpyridine is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

Chemical Structure and Properties

2-Fluoro-4-phenylpyridine is characterized by the presence of a fluorine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring. This unique structure contributes to its biological activity, influencing its interaction with various molecular targets.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Properties : Studies indicate that 2-Fluoro-4-phenylpyridine exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Activity : Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of cellular pathways associated with cancer growth .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as p38α mitogen-activated protein kinase, which is involved in inflammatory responses and cell proliferation. This inhibition can lead to therapeutic effects in inflammatory diseases and cancer .

The biological effects of 2-Fluoro-4-phenylpyridine are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound binds to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity. For instance, it has been observed to inhibit p38α MAP kinase, which plays a crucial role in stress signaling pathways .

- Cellular Pathway Modulation : By inhibiting specific kinases and other proteins involved in cell signaling, 2-Fluoro-4-phenylpyridine can alter cellular processes such as apoptosis and inflammation, contributing to its anticancer and anti-inflammatory properties .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of 2-Fluoro-4-phenylpyridine against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer cells compared to control groups.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |

| A549 (Lung) | 12 | Induction of apoptosis |

This data suggests that 2-Fluoro-4-phenylpyridine may serve as a potential lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against common bacterial strains. The findings revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These results underscore its potential application in developing new antimicrobial agents.

Propriétés

IUPAC Name |

2-fluoro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHXGZQKNRDPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558613 | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116241-62-4 | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116241-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.